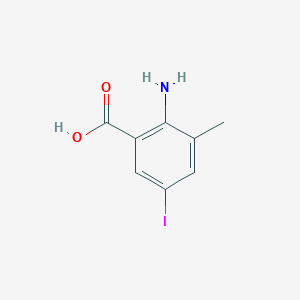

2-Amino-5-iodo-3-methylbenzoic Acid

Descripción general

Descripción

2-Amino-5-iodo-3-methylbenzoic Acid is a useful research compound. Its molecular formula is C8H8INO2 and its molecular weight is 277.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Chloranthraniliprole : The paper by Zheng Jian-hong (2012) discusses the synthesis of 2-Amino-3-methylbenzoic acid, a related compound, which is a key intermediate in the synthesis of chloranthraniliprole, an insecticide. The synthesis process involves several steps, including hydrogenation, chlorination, and aminolysis (Zheng Jian-hong, 2012).

Aromatic Constituents of Calichemicins : K. V. Laak and H. Scharf (1989) synthesized polysubstituted aromatic carboxylic acids, which are found in calichemicin antibiotics. This work highlights the importance of such compounds in the field of antibiotic research (Laak & Scharf, 1989).

Homogeneous Catalytic Aminocarbonylation : E. Müller et al. (2005) explored the use of amino acid methyl esters in the palladium-catalyzed aminocarbonylation of iodoalkenes and iodobenzene. This process is significant in organic synthesis, particularly in the formation of carboxamide derivatives (Müller et al., 2005).

Crystal and Molecular Structure Analysis : A study by G. Brown and R. E. Marsh (1963) on the crystal structure of 2-amino-3-methylbenzoic acid, another related compound, indicates its potential for crystallographic studies in materials science (Brown & Marsh, 1963).

Solubility and Model Correlation in Solvents : Research by A. Zhu et al. (2019) focused on the solubility of 2-amino-3-methylbenzoic acid in various solvents, crucial for its purification and application in different chemical processes (Zhu et al., 2019).

Synthesis of Anti-Cancer Drugs : Cao Sheng-li (2004) described the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline from 2-amino-5-methylbenzoic acid, illustrating its role in developing anti-cancer drugs (Cao Sheng-li, 2004).

Pharmacologically Active Derivatives : N. Chapman et al. (1968) synthesized various pharmacologically active benzo[b]thiophen derivatives from 5-amino-3-methylbenzoic acid, showing the compound's relevance in pharmaceutical research (Chapman et al., 1968).

Safety and Hazards

Mecanismo De Acción

Mode of Action

The mode of action of 2-Amino-5-iodo-3-methylbenzoic Acid involves the depression or disruption of cell membrane integrity . This is likely due to the compound’s interaction with its targets, leading to changes in the cell’s normal functions.

Result of Action

The result of this compound’s action is the disruption of cell membrane integrity, leading to leakage of electrolytes and proteins . This can have various molecular and cellular effects, potentially leading to cell death.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the compound’s solubility and stability, thereby influencing its efficacy . .

Propiedades

IUPAC Name |

2-amino-5-iodo-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKOJKHXWWNXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459552 | |

| Record name | 2-Amino-5-iodo-3-methylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108857-24-5 | |

| Record name | 2-Amino-5-iodo-3-methylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

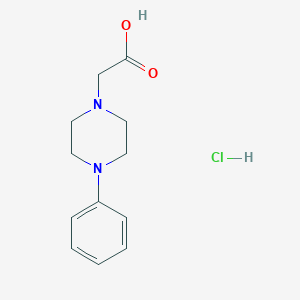

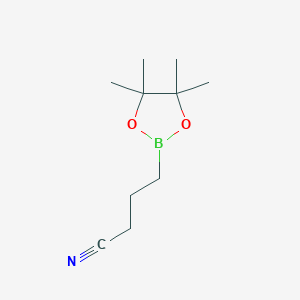

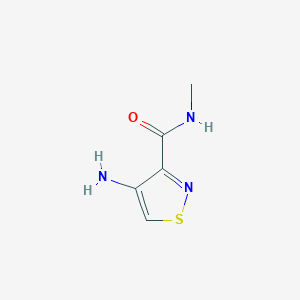

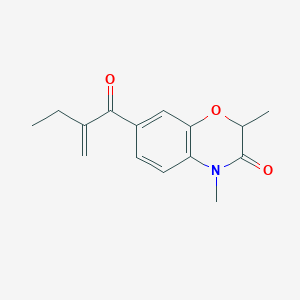

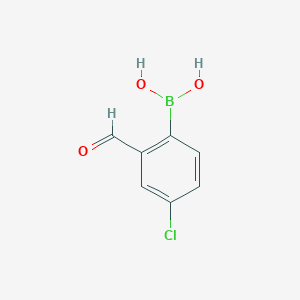

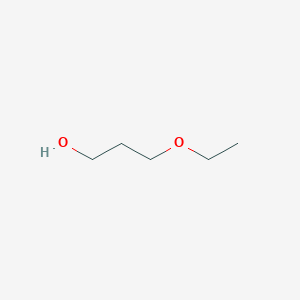

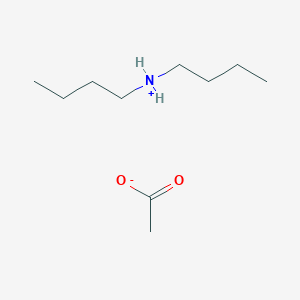

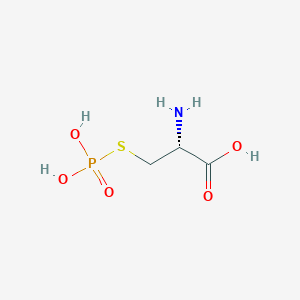

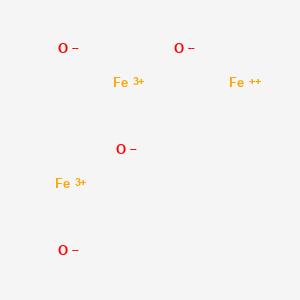

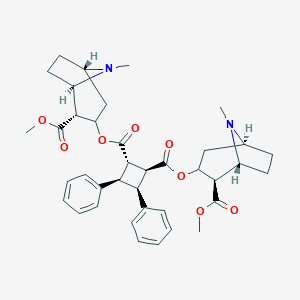

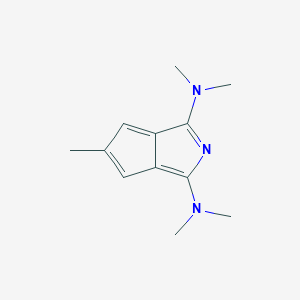

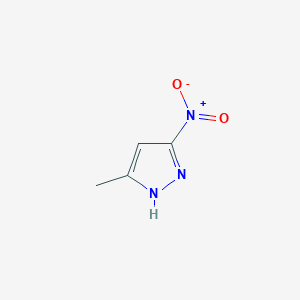

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.